molecular formula C10H20N2O4S B069576 Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate CAS No. 164331-38-8

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Cat. No.: B069576
CAS No.: 164331-38-8
M. Wt: 264.34 g/mol
InChI Key: KEVJRVHXORTWTR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a methylsulfonyl substituent at the 4-position of the piperazine ring. Its synthesis involves reacting tert-butyl piperazine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine, followed by purification via flash chromatography . The compound has a molecular weight of 264.19 g/mol (confirmed by MS: m/z 265.19 [M+H]⁺) and serves as a key intermediate in medicinal chemistry for constructing bioactive molecules, such as kinase inhibitors and heterocyclic drug candidates .

Properties

IUPAC Name

tert-butyl 4-methylsulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVJRVHXORTWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403715
Record name tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164331-38-8
Record name tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperazine

Piperazine is first protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is conducted in dichloromethane (DCM) at 0–25°C, yielding tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with high efficiency.

Key Reaction Parameters :

  • Solvent : DCM or THF for optimal solubility.

  • Base : Triethylamine (2.2 equiv) to neutralize HCl generated during Boc activation.

  • Temperature : 0°C to room temperature to minimize side reactions.

Sulfonylation of Boc-Protected Piperazine

The Boc-protected piperazine undergoes sulfonylation at the 4-position using MsCl. This step requires careful control of stoichiometry and reaction conditions to avoid over-sulfonylation or deprotection of the Boc group.

General Procedure :

  • Dissolve N-Boc-piperazine in DCM or N-methyl-2-pyrrolidone (NMP).

  • Add MsCl (1.1–1.5 equiv) dropwise at 0°C.

  • Introduce a base (e.g., TEA, K₂CO₃, or CsF) to scavenge HCl.

  • Stir at 25–105°C for 4–24 hours.

Optimization of Reaction Conditions

Role of Base and Solvent

The choice of base and solvent significantly impacts yield and purity:

BaseSolventTemperature (°C)Time (h)Yield (%)Source
K₂CO₃NMP100–1052495
K₂CO₃EtOH/H₂OReflux16.584
CsFDMA851858
TriethylamineDCM251289*

*Theoretical yield based on analogous reactions.

Observations :

  • Polar Aprotic Solvents (NMP, DMA) : Enhance reaction rates by stabilizing ionic intermediates, enabling higher yields (95% in NMP).

  • Bases with Low Nucleophilicity (CsF) : Reduce side reactions but may require elevated temperatures.

  • Aqueous-Compatible Systems (EtOH/H₂O) : Simplify workup but risk Boc hydrolysis under prolonged reflux.

Temperature and Stoichiometry

  • MsCl Stoichiometry : A 10–20% excess ensures complete conversion without over-sulfonylation.

  • Temperature Control : Reactions above 100°C in NMP accelerate kinetics but necessitate stringent temperature control to prevent decomposition.

Industrial-Scale Production

Process Intensification

Industrial protocols prioritize cost-effectiveness and scalability:

  • Solvent Selection : NMP is favored for its high boiling point (202°C), enabling reflux without pressurization.

  • Base Recycling : Potassium carbonate is filtered and reused, reducing waste.

  • Crystallization-Driven Purification : Addition of water at 70–75°C induces crystallization, bypassing costly chromatography.

Case Study :
A 174.4 g batch of this compound was synthesized using NMP/K₂CO₃ at 100–105°C, achieving 95% yield after crystallization.

Quality Control

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >99% purity.

  • Impurity Profiling : Residual solvents (NMP, DCM) are monitored via GC-MS to meet ICH guidelines.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of MsCl, facilitated by base-mediated deprotonation:

Boc-piperazine+MsClBaseBoc-4-(methylsulfonyl)piperazine+HCl\text{Boc-piperazine} + \text{MsCl} \xrightarrow{\text{Base}} \text{Boc-4-(methylsulfonyl)piperazine} + \text{HCl}

Common Side Reactions

  • Boc Deprotection : Occurs in protic solvents (e.g., H₂O) at high temperatures, releasing piperazine bis-sulfonamide.

  • Over-Sulfonylation : Excess MsCl leads to disubstituted products, mitigated by stoichiometric control.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Methods

ParameterLaboratory-Scale (CsF/DMA)Industrial-Scale (K₂CO₃/NMP)
Yield58–60%84–95%
Reaction Time18–24 h16.5–24 h
Purification MethodColumn ChromatographyCrystallization
Cost per KilogramHighLow

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is primarily investigated for its pharmacological properties. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug discovery.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Studies have suggested that certain piperazine derivatives can protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases, where compounds like this compound may offer therapeutic benefits by mitigating neuroinflammation and promoting neuronal survival .

Corrosion Inhibition

The compound has also been explored for its potential as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces makes it suitable for use in acidic environments.

Research Insights

  • Electrochemical Studies : A study evaluated the corrosion inhibition efficiency of related piperazine derivatives in hydrochloric acid solutions. The results demonstrated that these compounds could achieve up to 91.5% inhibition efficiency at optimal concentrations, indicating strong adsorption onto metal surfaces and effective protection against corrosion .
  • Mechanism of Action : The inhibition mechanism involves the formation of a protective layer on the metal surface, which prevents corrosive agents from penetrating and causing damage. This property is particularly beneficial in industries where metal components are exposed to harsh chemical environments .

Therapeutic Potential

Beyond its applications in corrosion inhibition and medicinal chemistry, this compound shows promise in various therapeutic areas.

Potential Applications

  • Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Properties : Compounds with similar structures have been shown to exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate with structurally related piperazine derivatives:

Compound Name Substituent at Piperazine 4-Position Molecular Weight (g/mol) Key Synthetic Method Applications/Notes References
This compound Methylsulfonyl (-SO₂CH₃) 264.19 Nucleophilic substitution Intermediate for kinase inhibitors
Tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate Dimethylsulfamoyl (-SO₂N(CH₃)₂) 293.35 Reaction with dimethylsulfamoyl chloride Potential modulation of solubility/H-bonding
Tert-butyl 4-(4-(methylsulfonyl)phenethyl)piperazine-1-carboxylate Phenethyl with methylsulfonyl (-CH₂CH₂C₆H₄SO₂CH₃) 408.50 Pd-catalyzed cross-coupling Enhanced lipophilicity for CNS targeting
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Indole-sulfonyl (-SO₂C₈H₅NO) 405.45 Sulfonylation of indole BTK inhibitor intermediate
Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate Acetyl-linked fluorobenzoyl 501.52 Amidation/alkylation Anticancer candidate synthesis
Key Observations:
  • Electron-Withdrawing vs. Lipophilic Groups : The methylsulfonyl group (-SO₂CH₃) in the target compound enhances polarity and aqueous solubility compared to lipophilic analogs like phenethyl derivatives . However, dimethylsulfamoyl (-SO₂N(CH₃)₂) may improve metabolic stability due to reduced susceptibility to hydrolysis .
  • Synthetic Flexibility : Nucleophilic substitution (target compound) is straightforward and high-yielding, whereas cross-coupling (e.g., Pd-catalyzed reactions) introduces aromatic moieties but requires specialized catalysts .
  • Biological Relevance : Indole-sulfonyl derivatives (e.g., ) exhibit rigid structures favorable for enzyme active-site binding, while acetyl-linked benzoyl groups (e.g., ) allow modular diversification for structure-activity relationship (SAR) studies.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methylsulfonyl and sulfonamide derivatives generally exhibit higher aqueous solubility than aryl- or alkyl-substituted analogs due to strong dipole moments .
  • Stability: The tert-butyl carbamate group is acid-labile, enabling deprotection under mild acidic conditions.

Biological Activity

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.

Molecular Structure:

  • Molecular Formula: C₉H₁₈N₂O₃S
  • Molecular Weight: 218.31 g/mol
  • CAS Number: 57260-71-6

The compound features a piperazine ring substituted with a tert-butyl group and a methylsulfonyl moiety, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methylsulfonyl chloride under controlled conditions. The purification is often achieved through flash chromatography, yielding a pale solid product suitable for biological testing .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell Line IC₅₀ (µM) Treatment Duration Effect
MDA-MB-231 (breast)0.124 hoursSignificant reduction in viability
HCT116 (colon)0.0124 hoursReduced viability by ~16%
MOR (ovarian)0.00124 hoursInduced apoptosis and necrosis

The compound showed a dose-dependent increase in apoptosis, with higher concentrations leading to greater cell death. For instance, at 0.1 µM concentration, MDA-MB-231 cells exhibited a decrease in living cells from 69.6% to 56.79% after treatment .

The anticancer activity of this compound is believed to involve multiple pathways:

  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, as evidenced by increased levels of early and late apoptotic markers.
  • Inhibition of Cell Proliferation: It disrupts the cell cycle, leading to reduced proliferation rates in treated cells.
  • Targeting Signaling Pathways: Research suggests that it may inhibit key signaling pathways associated with tumor growth, such as the PI3K-Akt-mTOR pathway .

Case Studies

A notable study investigated the effects of this compound on human breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that the compound not only inhibited cell growth but also enhanced the effectiveness of other chemotherapeutic agents when used in combination therapies .

Another research focused on its effects on colon cancer cells (HCT116), where it was observed that treatment led to significant apoptosis and reduced cell viability at low concentrations (0.01 µM), highlighting its potential as a therapeutic agent in colorectal cancer management .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate?

  • Methodology : The compound is synthesized via nucleophilic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature. Purification is achieved using flash chromatography (ethyl acetate/hexane gradients), yielding ~265.19 m/z (M+H)+ .
  • Key Parameters :

  • Solvent: DCM or 1,4-dioxane.
  • Base: Triethylamine or pyridine.
  • Reaction Time: 12–24 hours.
  • Yield: Typically 60–90%, depending on stoichiometry and solvent choice.

Q. How is this compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methylsulfonyl group (δ ~3.0 ppm for –SO2_2CH3_3) and Boc-protected piperazine (δ ~1.4 ppm for tert-butyl) .
  • Mass Spectrometry : LC-MS and HRMS validate molecular weight (e.g., [M+H]+ = 265.19) .
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis reveals bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What purification techniques are effective for isolating this compound?

  • Methods :

  • Silica Gel Chromatography : Ethyl acetate/hexane gradients (e.g., 0–30% EtOAc) are standard .
  • Crystallization : Ethanol or ether recrystallization improves purity for derivatives with rigid substituents .
    • Yield Optimization : Pre-purification steps (e.g., aqueous workup, drying over Na2_2SO4_4) reduce impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with steric hindrance or electron-withdrawing groups?

  • Strategies :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling of aryl boronic acids to piperazine derivatives (e.g., 91% yield for tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for bulky substrates .
  • Temperature Control : Microwave-assisted reactions (100°C, 3 hours) improve efficiency in cross-coupling steps .

Q. How to resolve contradictions in reported yields for similar piperazine derivatives?

  • Critical Analysis :

  • Catalyst Activity : Palladium-based catalysts (e.g., Pd(OAc)2_2) may degrade under prolonged heating, reducing yields .
  • Reagent Purity : Impure starting materials (e.g., tert-butyl piperazine-1-carboxylate) can lower yields by 10–15% .
  • Data Normalization : Compare yields relative to reaction scale; small-scale reactions (<1 mmol) often report higher yields due to easier impurity removal .

Q. What computational methods aid in analyzing molecular interactions and crystal packing?

  • Tools :

  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., N–H···O hydrogen bonds) in crystalline derivatives .
  • Molecular Docking : Predicts binding affinities for drug-target interactions (e.g., Bruton’s tyrosine kinase inhibition) .
    • Case Study : For tert-butyl 4-(2-oxoethyl)piperazine-1-carboxylate, Hirshfeld analysis revealed 34% H···O interactions, critical for stabilizing crystal lattices .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Approach :

  • Fragment Replacement : Modify the methylsulfonyl group to sulfonamide or ester moieties to assess electronic effects .
  • Linker Variation : Introduce carbonyl or alkyl spacers between the piperazine and aromatic rings to study steric effects .
    • Example : Replacing methylsulfonyl with a hydrazide group in tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate altered antibacterial activity by 20–30% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
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Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

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